Structural Differentiation: Dual Benzimidazole-Imidazo[2,1-b]thiazole Architecture vs. Single-Pharmacophore Comparators
CAS 1207001-91-9 possesses a covalent thiomethylene linkage between the 2-position of 6-ethoxy-1H-benzo[d]imidazole and the 6-methyl position of imidazo[2,1-b]thiazole, creating a dual heterocyclic scaffold with a molecular formula of C15H14N4OS2 and molecular weight of 330.4 g/mol . In contrast, the structurally closest clinically characterized analog, afobazole (fabomotizole, CAS 173352-21-1), replaces the imidazo[2,1-b]thiazole with an N-ethylmorpholine group (C15H21N3O2S, MW 307.4 g/mol) [1]. The imidazo[2,1-b]thiazole core introduces an additional aromatic ring system with distinct π-stacking and hydrogen-bonding potential compared to afobazole's morpholine, which is a saturated heterocycle. The most potent imidazo[2,1-b]thiazole-benzimidazole conjugate reported in the literature, compound 6d, instead carries a 3,4,5-trimethoxyphenyl group at the benzimidazole 2-position and lacks the 6-ethoxy substituent altogether [2].
| Evidence Dimension | Molecular architecture and key substituents |
|---|---|
| Target Compound Data | Imidazo[2,1-b]thiazole-6-ylmethyl-thio-6-ethoxy-1H-benzo[d]imidazole; C15H14N4OS2; MW 330.4 g/mol |
| Comparator Or Baseline | Afobazole: N-ethylmorpholine linked to 6-ethoxy-1H-benzo[d]imidazole; compound 6d: imidazo[2,1-b]thiazole linked to 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole |
| Quantified Difference | CAS 1207001-91-9 is the only congener in this structural space that combines the imidazo[2,1-b]thiazole bicycle with the 6-ethoxy substituent on the benzimidazole ring; afobazole lacks the imidazo[2,1-b]thiazole entirely; compound 6d lacks the 6-ethoxy group |
| Conditions | Structural comparison based on published and vendor-reported chemical structures |
Why This Matters
For structure-activity relationship (SAR) studies, CAS 1207001-91-9 occupies an unexplored intersection of pharmacophore space that is not covered by either afobazole analogs or the 3,4,5-trimethoxyphenyl-substituted conjugate series, making it a unique tool compound for deconvoluting the contributions of the ethoxy substituent and the imidazo[2,1-b]thiazole core to target binding.
- [1] Synzeal. Afobazole. CAS 173352-21-1. https://www.stage.synzeal.com/afobazole View Source
- [2] Baig MF, Nayak VL, Budaganaboyina P, Mullagiri K, Sunkari S, Gour J, Kamal A. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorg Chem. 2018 Apr;77:515-526. doi:10.1016/j.bioorg.2018.02.005. PMID: 29459129. View Source
